4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit monoamine oxidase inhibitory activity .
Biochemical Pathways
It’s worth noting that similar compounds have been reported to affect apoptosis, proliferation, and histone deacetylase (hdac) activity in ht-29 colorectal cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
It’s worth noting that similar compounds have been reported to have effects on apoptosis, proliferation, and histone deacetylase (hdac) activity in ht-29 colorectal cancer cells .
Biochemical Analysis
Biochemical Properties
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin structure . The compound’s interactions with HDAC and other biomolecules can influence various biochemical pathways, making it a valuable tool for studying cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. In colorectal cancer cells, for example, it has been shown to induce apoptosis and inhibit cell proliferation . These effects are mediated through its impact on HDAC activity, which in turn affects gene expression and cellular metabolism. Additionally, the compound can influence cell signaling pathways, further modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of HDAC, leading to changes in gene expression and chromatin structure . This inhibition can result in the activation or repression of specific genes, thereby influencing cellular processes such as apoptosis, proliferation, and differentiation. The compound’s ability to bind to HDAC and other biomolecules is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained inhibition of HDAC activity, resulting in long-term changes in gene expression and cellular behavior. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as the induction of apoptosis and inhibition of tumor growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models can provide valuable insights into the compound’s dosage-dependent effects and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux . The compound’s effects on metabolite levels and metabolic pathways can provide insights into its potential therapeutic applications and mechanisms of action. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects. Studying the transport and distribution of the compound can provide insights into its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the use of 3,4-dimethoxyphenylacetic acid as a starting material, which undergoes oxidation to form the corresponding aldehyde, followed by a subsequent reaction with a suitable reagent to introduce the hydroxybenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve reagents such as halogens or nitrating agents under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic acids .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid include:
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylpropanoic acid
- 3,4-Dimethoxyphenethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-11(15(17)18)12(16)7-9/h3-8,16H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNWPNPULHUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690843 | |
Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-74-9 | |
Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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